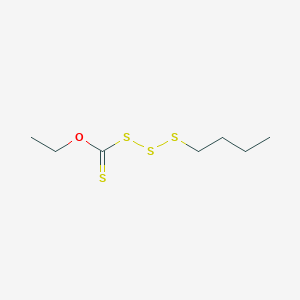
O-Ethyl butyltrisulfane-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl butyltrisulfane-1-carbothioate is an organosulfur compound with the molecular formula C7H14S3O2. This compound is known for its unique structure, which includes a trisulfane group and a carbothioate moiety. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl butyltrisulfane-1-carbothioate typically involves the reaction of butylthiol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
Butylthiol+Ethyl chloroformate→O-Ethyl butyltrisulfane-1-carbothioate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl butyltrisulfane-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trisulfane group to thiols.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbothioates.
Scientific Research Applications
O-Ethyl butyltrisulfane-1-carbothioate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of O-Ethyl butyltrisulfane-1-carbothioate involves its interaction with various molecular targets. The trisulfane group can undergo redox reactions, leading to the formation of reactive sulfur species. These reactive species can interact with proteins, enzymes, and other biomolecules, affecting their function and activity. The compound’s ability to modulate redox balance and generate reactive sulfur species is key to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- O-Methyl benzothioate
- O-Propyl benzothioate
- O-Butyl benzothioate
Uniqueness
O-Ethyl butyltrisulfane-1-carbothioate is unique due to its trisulfane group, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a broader range of applications and potential therapeutic benefits.
Properties
CAS No. |
63407-79-4 |
|---|---|
Molecular Formula |
C7H14OS4 |
Molecular Weight |
242.5 g/mol |
IUPAC Name |
O-ethyl (butyltrisulfanyl)methanethioate |
InChI |
InChI=1S/C7H14OS4/c1-3-5-6-10-12-11-7(9)8-4-2/h3-6H2,1-2H3 |
InChI Key |
HYWIPYHYQSIULO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSSSC(=S)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















